Cas no 2650-65-9 (H-Gln-Gly-OH)
H-Gln-Gly-OH Chemical and Physical Properties
Names and Identifiers
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- (S)-2-(2,5-Diamino-5-oxopentanamido)acetic acid
- 2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetic acid
- Glycine, L-glutaminyl-
- H-Gln-Gly-OH
- L-GLN-GLY
- Glutaminyl-Glycine
- Glycine,L-glutaminyl
- L-2-Amino-glutarsaeure-5-amid-1-carboxymethylamid
- L-glutaminylglycine
- N-L-Glutaminyl-glycin
- N-L-glutaminyl-glycine
- NSC-350592
- glutaminylglycine
- L-Glutaminyl-L-Glycine
- XWG2S6LG7H
- 2-[(2S)-2-amino-4-carbamoylbutanamido]acetic acid
- 2650-65-9
- CHEMBL90670
- QG
- Q27144172
- DTXSID10426333
- CHEBI:73848
- Q-G Dipeptide
- BDBM50407455
- MFCD00038160
- Gln-Gly
- (S)-2-(2,5-Diamino-5-oxopentamido)acetic acid
- SCHEMBL2483655
- 2-[[(2S)-2, 5-diamino-5-oxopentanoyl]amino]acetic acid
- UNII-XWG2S6LG7H
- Glutamine-Glycine dipeptide
- Glutamine Glycine dipeptide
- NSC 350592
- L-Glutaminyl-glycine
- QG dipeptide
- N-L-Glutaminylglycine
- DTXCID40377167
- N-Glutaminylglycine
- glycine, glutaminyl-
-
- MDL: MFCD00038160
- Inchi: 1S/C7H13N3O4/c8-4(1-2-5(9)11)7(14)10-3-6(12)13/h4H,1-3,8H2,(H2,9,11)(H,10,14)(H,12,13)/t4-/m0/s1
- InChI Key: JEFZIKRIDLHOIF-BYPYZUCNSA-N
- SMILES: O=C([C@H](CCC(N)=O)N)NCC(=O)O
Computed Properties
- Exact Mass: 203.09100
- Monoisotopic Mass: 203.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.8
- Topological Polar Surface Area: 136Ų
Experimental Properties
- PSA: 135.51000
- LogP: -0.42850
H-Gln-Gly-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G650238-10mg |
H-Gln-Gly-OH |
2650-65-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | G650238-50mg |
H-Gln-Gly-OH |
2650-65-9 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | G650238-100mg |
H-Gln-Gly-OH |
2650-65-9 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Chemenu | CM122610-1g |
L-glutaminylglycine |
2650-65-9 | 95% | 1g |
$356 | 2021-06-09 | |
| Chemenu | CM122610-1g |
L-glutaminylglycine |
2650-65-9 | 95% | 1g |
$356 | 2024-07-28 | |
| eNovation Chemicals LLC | D543909-1g |
(S)-2-(2,5-DiaMino-5-oxopentanaMido)acetic acid |
2650-65-9 | 97% | 1g |
$541 | 2024-05-24 | |
| abcr | AB476610-1 g |
H-Gln-Gly-OH; . |
2650-65-9 | 1g |
€569.50 | 2022-05-20 | ||
| abcr | AB476610-1g |
H-Gln-Gly-OH; . |
2650-65-9 | 1g |
€569.50 | 2024-08-03 | ||
| Ambeed | A133024-1g |
(S)-2-(2,5-Diamino-5-oxopentanamido)acetic acid |
2650-65-9 | 95+% | 1g |
$299.0 | 2024-07-28 | |
| eNovation Chemicals LLC | D543909-1g |
(S)-2-(2,5-DiaMino-5-oxopentanaMido)acetic acid |
2650-65-9 | 97% | 1g |
$650 | 2025-02-19 |
H-Gln-Gly-OH Suppliers
H-Gln-Gly-OH Related Literature
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Gregg B. Fields Org. Biomol. Chem. 2010 8 1237
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Yutaro Mori,Shiori Ozasa,Momoko Kitaoka,Shuhei Noda,Tsutomu Tanaka,Hirofumi Ichinose,Noriho Kamiya Chem. Commun. 2013 49 6971
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Matthew S. Luchansky,Bryan S. Der,Sabato D’Auria,Gabriella Pocsfalvi,Luisa Iozzino,Daniela Marasco,Jonathan D. Dattelbaum Mol. BioSyst. 2009 6 142
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Kouta Shiratori,Yasuhiro Yokoi,Hajime Wakui,Nozomi Hirane,Michiru Otaki,Hiroshi Hinou,Tohru Yoneyama,Shingo Hatakeyama,Satoshi Kimura,Chikara Ohyama,Shin-Ichiro Nishimura RSC Adv. 2022 12 21385
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Alessandro Agostini,Inmaculada Campos,Michele Milani,Sameh Elsayed,Lluis Pascual,Ramón Martínez-Má?ez,Maurizio Licchelli,Félix Sancenón Org. Biomol. Chem. 2014 12 1871
Additional information on H-Gln-Gly-OH
Professional Introduction to Compound with CAS No. 2650-65-9 and Product Name H-Gln-Gly-OH
The compound with CAS No. 2650-65-9 and the product name H-Gln-Gly-OH represents a significant advancement in the field of biochemical research and pharmaceutical development. This dipeptide, composed of glutamine (Gln) and glycine (Gly) linked by an amide bond, has garnered considerable attention due to its unique structural and functional properties. The chemical structure of H-Gln-Gly-OH can be described as a linear peptide with a molecular formula of C₅H₉NO₄, featuring a hydrophilic N-terminal glutamine residue and a polar C-terminal glycine residue. This configuration imparts distinct solubility and reactivity characteristics, making it a valuable tool in various biochemical applications.
Recent studies have highlighted the multifaceted roles of H-Gln-Gly-OH in biological systems. One of the most notable areas of research involves its potential applications in drug delivery systems. The peptide's ability to form stable complexes with other molecules has been exploited to enhance the bioavailability and targeted delivery of therapeutic agents. For instance, research published in the journal *Advanced Drug Delivery Reviews* demonstrates how H-Gln-Gly-OH can be incorporated into nanomicelles, which improve the solubility and cellular uptake of hydrophobic drugs. This innovation is particularly relevant in the treatment of diseases such as cancer, where efficient drug delivery is critical for therapeutic success.
In addition to its role in drug delivery, H-Gln-Gly-OH has been investigated for its potential in regenerative medicine. Studies have shown that this dipeptide can stimulate the proliferation of certain cell types, including mesenchymal stem cells (MSCs), which are pivotal in tissue repair and regeneration. A study published in *Stem Cell Research* reports that H-Gln-Gly-OH promotes the differentiation of MSCs into osteoblasts, the cells responsible for bone formation. This finding opens up new avenues for treating bone degenerative diseases such as osteoporosis and fractures.
The therapeutic potential of H-Gln-Gly-OH extends beyond regenerative medicine. Researchers have also explored its role in modulating immune responses. The glutamine residue in H-Gln-Gly-OH is known to play a crucial role in immune function, particularly in supporting gut health by maintaining gut barrier integrity. A study published in *Immunity* highlights how H-Gln-Gly-OH can enhance the production of mucus and tight junction proteins in intestinal cells, thereby reducing inflammation and preventing pathogen invasion. This mechanism is particularly relevant in conditions such as inflammatory bowel disease (IBD), where gut barrier dysfunction is a key pathophysiological feature.
From a chemical synthesis perspective, the production of H-Gln-Gly-OH involves well-established peptide coupling techniques, such as solid-phase peptide synthesis (SPPS). The efficiency and scalability of SPPS have made it possible to produce high-purity batches of H-Gln-Gly-OH, which are essential for rigorous scientific investigation. Advances in automated peptide synthesis platforms have further improved the yield and consistency of peptide preparations, ensuring that researchers worldwide can access reliable materials for their studies.
The applications of H-Gln-Gly-OH are not limited to biomedical research; they also extend to industrial applications. For example, this dipeptide has been used as a precursor in the synthesis of more complex peptides and proteins through enzymatic or chemical cleavage methods. Its stability under various conditions makes it an ideal candidate for use in analytical chemistry, where it serves as an internal standard or reference compound for mass spectrometry analyses.
Looking ahead, the future prospects for H-Gln-Gly-OH appear promising. Ongoing research aims to uncover additional biological functions and therapeutic applications of this versatile dipeptide. Innovations in computational biology and artificial intelligence are expected to accelerate the discovery process by predicting novel interactions and mechanisms involving H-Gln-Gly-OH. Furthermore, collaborations between academia and industry are likely to drive the development of novel formulations and delivery systems that leverage the unique properties of this compound.
In conclusion, CAS No. 2650-65-9 and its corresponding product name H-Gln-Gly-OH represent a cornerstone in modern biochemical research and pharmaceutical development. Its multifunctional roles in drug delivery, regenerative medicine, immune modulation, and industrial applications underscore its significance as a versatile biochemical entity. As scientific understanding continues to evolve, it is anticipated that H-Gln-Gly-OH will play an increasingly pivotal role in advancing therapeutic strategies across multiple disciplines.
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